molecular formula C22H22FN7O3S B3414009 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine CAS No. 946286-62-0

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine

Cat. No.: B3414009
CAS No.: 946286-62-0
M. Wt: 483.5 g/mol
InChI Key: YAXJSKYOQWAPQW-UHFFFAOYSA-N
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Description

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C22H22FN7O3S and its molecular weight is 483.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-ethoxyphenyl)-7-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O3S/c1-2-33-17-9-7-16(8-10-17)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)34(31,32)19-6-4-3-5-18(19)23/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXJSKYOQWAPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine is a derivative of the triazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in various fields of research.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a triazolo[4,5-d]pyrimidine core and a piperazine moiety. Its molecular formula is C23H29N9O2SC_{23}H_{29}N_9O_2S, with a molecular weight of approximately 447.54 g/mol. The presence of the ethoxy group and fluorobenzenesulfonyl enhances its biological activity by influencing solubility and binding affinity to target proteins.

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it interacts with USP28 (Ubiquitin-Specific Protease 28), which plays a critical role in regulating protein stability and degradation. Inhibition of USP28 has been linked to reduced tumorigenesis in various cancer types, including breast and gastric cancers .
  • Induction of Apoptosis : In cellular studies, the compound demonstrated the ability to induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS) and activating pro-apoptotic pathways. This effect suggests potential applications in oncological therapies.
  • Impact on Cellular Processes : The compound affects several cellular processes, including cell proliferation and the epithelial-mesenchymal transition (EMT), crucial for cancer metastasis. By inhibiting pathways associated with these processes, it may serve as a therapeutic agent against aggressive cancer phenotypes .

Biological Activity Data

The following table summarizes key biological activities observed for this compound:

Activity Observed Effect Reference
Enzyme InhibitionInhibits USP28 with IC50 ~ 1.1 μmol/L
Induction of ApoptosisIncreased ROS levels leading to apoptosis
Impact on Cell ProliferationReduced proliferation in gastric cancer cells
Effect on EMTInhibits EMT progression

Case Studies

  • Cancer Research : A study evaluating the effects of triazolopyrimidine derivatives on gastric cancer cells revealed that compounds similar to the one in focus significantly inhibited cell growth and induced apoptosis through ROS-mediated pathways .
  • Kinase Targeting : Another investigation highlighted the ability of similar triazolopyrimidine compounds to inhibit GCN2 (General Control Nonderepressible 2 kinase), affecting integrated stress response pathways which are vital for tumor survival under stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine
Reactant of Route 2
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine

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